![molecular formula C24H28N2O3S2 B2851636 N-(1-adamantyl)-2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide CAS No. 394239-42-0](/img/structure/B2851636.png)
N-(1-adamantyl)-2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups. It has an adamantyl group (a type of bulky, three-dimensional alkyl group), an ethoxyphenyl group (an aromatic ring with an ether group), and a thiazolidine group (a five-membered ring containing nitrogen and sulfur). The presence of these groups could give the compound unique chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The adamantyl group is bulky and could cause steric hindrance, affecting how the molecule interacts with others. The thiazolidine ring and the ethoxyphenyl group could participate in various types of bonding, including hydrogen bonding and pi stacking .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the bulky adamantyl group might make the compound less soluble in water, while the presence of the polar thiazolidine ring and ethoxyphenyl group could enhance its solubility in certain organic solvents .Scientific Research Applications
Synthesis of Adamantane Functional Derivatives
A series of new polyfunctional derivatives was synthesized using N-[(adamantan-1-yl)alkyl]-acetamides as a starting material. The reactions were carried out in acid media. The obtained compounds could be considered as building blocks for the synthesis of conformationally restricted peptidomimetics .
Palladium-Catalyzed Asymmetric Allylic Alkylation
Chiral phosphine–internal olefin hybrid type ligands such as N-1-adamantyl-N-cinnamylaniline derivatives were synthesized and utilized for the palladium-catalyzed asymmetric allylic alkylation of indoles to afford the desired products in high enantioselectivities .
Synthesis of Adamantyl Esters of Unsaturated Acids
A new method for the synthesis of adamantyl esters of acrylic, methacrylic, and cinnamic acids was developed. The reactions were carried out under mild conditions in the absence of catalysts, providing a high yield .
Synthesis of N-(adamantan-1-yl)amides
N-(Adamantan-1-yl)amides were synthesized in 70–90% yield by reaction of 1-bromoadamantane with carboxylic acid amides in the presence of manganese salts and complexes .
Antimicrobial and Anti-Proliferative Activities
The compound has been used in the synthesis of novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-Arylmethyl N′-(Adamantan-1-yl)piperidine-1-carbothioimidates, and related derivatives, which have shown antimicrobial and anti-proliferative activities .
Hematology Stains
The compound, also known as Fast Dark Blue R Salt, is used in hematology for staining purposes .
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound would likely depend on its intended applications. For example, if it’s being studied as a potential drug, future research might focus on things like improving its efficacy, reducing its side effects, or understanding its mechanism of action in more detail .
properties
IUPAC Name |
N-(1-adamantyl)-2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3S2/c1-2-29-19-5-3-15(4-6-19)10-20-22(28)26(23(30)31-20)14-21(27)25-24-11-16-7-17(12-24)9-18(8-16)13-24/h3-6,10,16-18H,2,7-9,11-14H2,1H3,(H,25,27)/b20-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVYBKVOFZBZPCT-JMIUGGIZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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